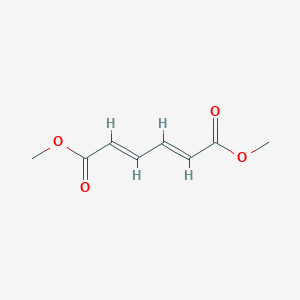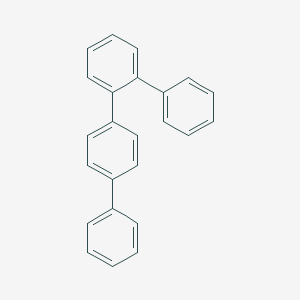
1-phenyl-2-(4-phenylphenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’:2’,1’‘:4’‘,1’‘’-Quaterphenyl is an organic compound consisting of four benzene rings connected in a linear arrangement. This compound is known for its stability and unique electronic properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’:2’,1’‘:4’‘,1’‘’-Quaterphenyl can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, where aryl halides react with aryl boronic acids in the presence of a palladium catalyst . The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of 1,1’:2’,1’‘:4’‘,1’‘’-Quaterphenyl often involves large-scale Suzuki-Miyaura reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 1,1’:2’,1’‘:4’‘,1’‘’-Quaterphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert 1,1’:2’,1’‘:4’‘,1’‘’-Quaterphenyl to its corresponding dihydro derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Nitro, sulfonic acid, or halogenated derivatives.
Scientific Research Applications
1,1’:2’,1’‘:4’‘,1’‘’-Quaterphenyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’:2’,1’‘:4’‘,1’‘’-Quaterphenyl is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions enable it to function effectively in applications such as fluorescence imaging and drug delivery .
Comparison with Similar Compounds
1,1’4’,1’‘4’‘,1’‘’-Quaterphenyl: Similar structure but different substitution pattern.
1,1’2’,1’‘4’‘,1’‘’-Terphenyl: Contains three benzene rings instead of four.
1,1’4’,1’‘4’‘,1’‘’-Tetraphenyl: Contains four benzene rings but with different connectivity.
Uniqueness: 1,1’:2’,1’‘:4’‘,1’‘’-Quaterphenyl is unique due to its linear arrangement of benzene rings, which imparts distinct electronic properties and stability. This makes it particularly suitable for applications in electronic devices and as a building block for more complex molecules .
Properties
CAS No. |
1165-58-8 |
|---|---|
Molecular Formula |
C24H18 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-phenyl-2-(4-phenylphenyl)benzene |
InChI |
InChI=1S/C24H18/c1-3-9-19(10-4-1)20-15-17-22(18-16-20)24-14-8-7-13-23(24)21-11-5-2-6-12-21/h1-18H |
InChI Key |
BYCLIJFAFHKKFL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3C4=CC=CC=C4 |
Key on ui other cas no. |
1165-58-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



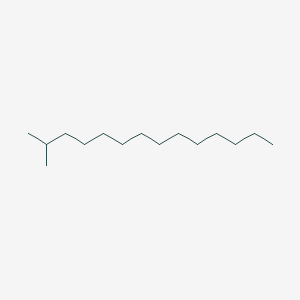
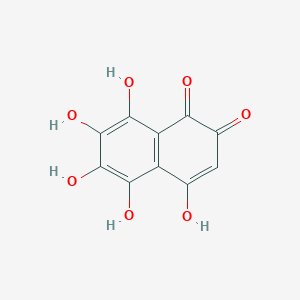
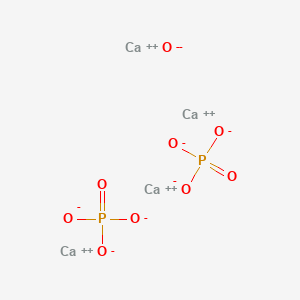
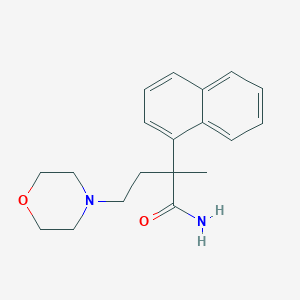
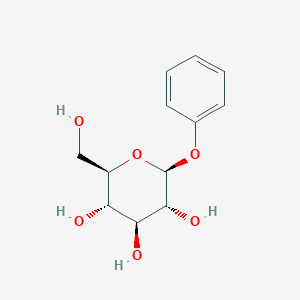
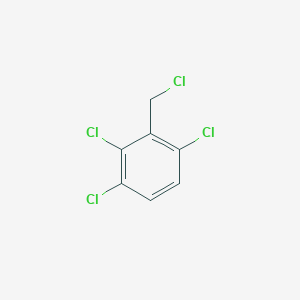
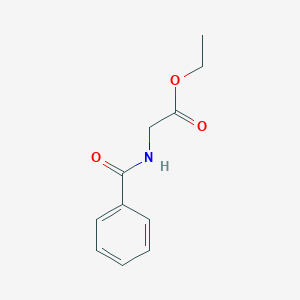
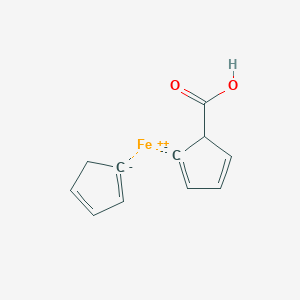

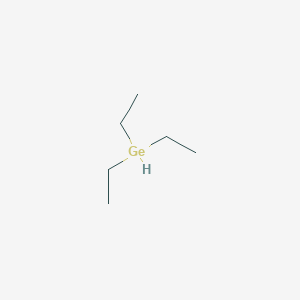
![3-[(2-Chloroethyl)sulfonyl]propanamide](/img/structure/B74487.png)

